molecular formula C7H5ClN2OS B14500974 7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one CAS No. 63008-02-6

7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one

Cat. No.: B14500974
CAS No.: 63008-02-6
M. Wt: 200.65 g/mol
InChI Key: DGOYXBHVIZFWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one is a heterocyclic compound that contains a benzothiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of 2-amino-5-chlorobenzonitrile with methyl isothiocyanate, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions might be used to introduce various functional groups onto the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one and its derivatives are studied for their electronic properties, making them potential candidates for use in organic semiconductors and photovoltaic materials.

Biology

Biologically, compounds with benzothiadiazole cores are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, these compounds may be explored for their therapeutic potential in treating various diseases, including infections and cancer.

Industry

Industrially, benzothiadiazole derivatives are used in the development of agrochemicals, such as fungicides and herbicides, due to their ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one depends on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In biological systems, it could interact with cellular pathways, leading to the inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole: The parent compound without the chloro and methyl substituents.

    7-Chloro-2,1,3-benzothiadiazole: A similar compound lacking the methyl group.

    5-Methyl-2,1,3-benzothiadiazole: A compound without the chloro substituent.

Uniqueness

7-Chloro-5-methyl-2,1,3-benzothiadiazol-4(1H)-one is unique due to the presence of both chloro and methyl substituents, which can influence its chemical reactivity, biological activity, and physical properties. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

63008-02-6

Molecular Formula

C7H5ClN2OS

Molecular Weight

200.65 g/mol

IUPAC Name

7-chloro-5-methyl-2,1,3-benzothiadiazol-4-ol

InChI

InChI=1S/C7H5ClN2OS/c1-3-2-4(8)5-6(7(3)11)10-12-9-5/h2,11H,1H3

InChI Key

DGOYXBHVIZFWTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C(=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.